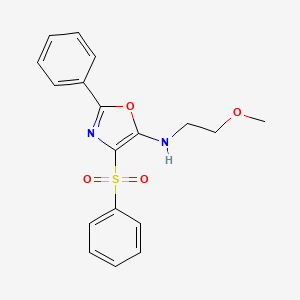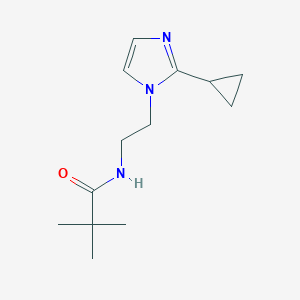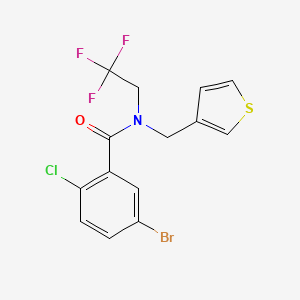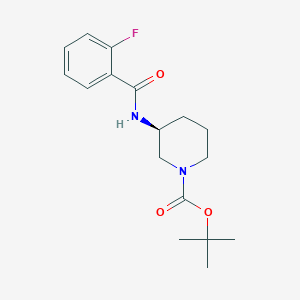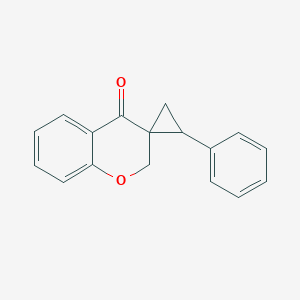
3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of chromenones, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one typically involves the formation of the spirocyclopropyl moiety and its subsequent attachment to the chromenone core. One common method involves the cyclopropanation of a suitable precursor, followed by a series of condensation and cyclization reactions under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives with altered biological activities.
科学的研究の応用
3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: The compound’s properties can be utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. The spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one: shares similarities with other chromenone derivatives and spirocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic structure with a chromenone core. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2'-phenylspiro[2H-chromene-3,1'-cyclopropane]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-16-13-8-4-5-9-15(13)19-11-17(16)10-14(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXJBGPSGPZWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12COC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2404802.png)
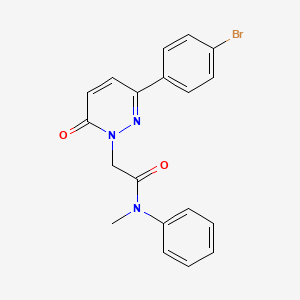
![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404805.png)

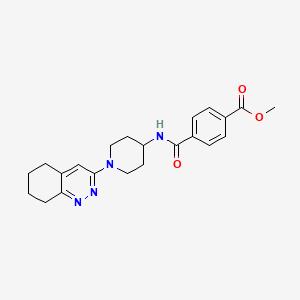
![N-Spiro[2.3]hexan-5-ylprop-2-enamide](/img/structure/B2404810.png)
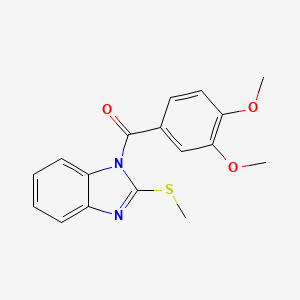
![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)
![6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B2404815.png)
